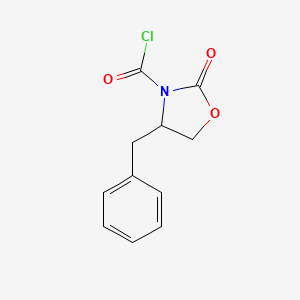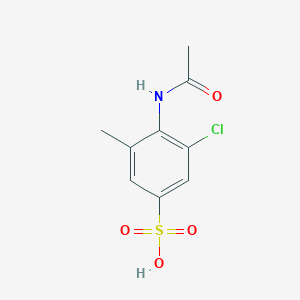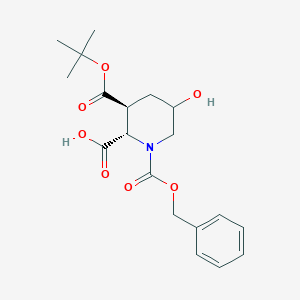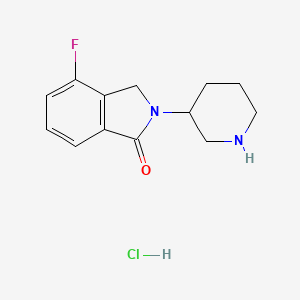
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid is a fluorinated quinoline derivative. The presence of both chloro and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications. This compound is known for its potential use in medicinal chemistry, particularly in the development of antimicrobial agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-chloro-3-nitrobenzoic acid with trifluoromethyl aniline under acidic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents used.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while cross-coupling reactions can produce various biaryl compounds .
Aplicaciones Científicas De Investigación
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial agents due to its ability to inhibit bacterial growth.
Biological Research: The compound is used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor antagonists.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7-trifluoromethylquinoline: Similar in structure but lacks the carboxylic acid group.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Contains additional fluorine atoms, which may alter its chemical properties and biological activity.
Uniqueness
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. The carboxylic acid group also provides additional sites for chemical modification, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H5ClF3NO2 |
|---|---|
Peso molecular |
275.61 g/mol |
Nombre IUPAC |
6-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5ClF3NO2/c12-8-2-5-1-6(10(17)18)4-16-9(5)3-7(8)11(13,14)15/h1-4H,(H,17,18) |
Clave InChI |
CPNGVOAPCHRNTD-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=CC2=NC=C1C(=O)O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B14797276.png)


![1-[5-[(2R)-2-amino-4-hydroxy-2-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B14797287.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14797305.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14797311.png)



![Acetic acid, 2-cyano-2-(6-oxaspiro[4.5]dec-9-ylidene)-, methyl ester](/img/structure/B14797344.png)
![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)biphenyl-4-carboxamide](/img/structure/B14797349.png)

